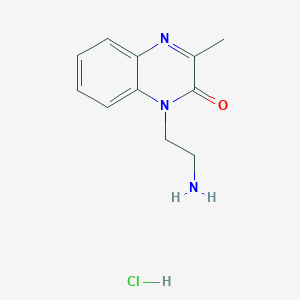

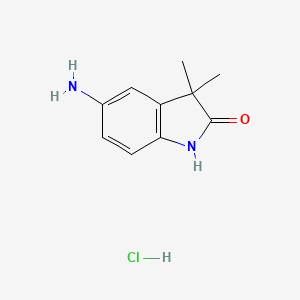

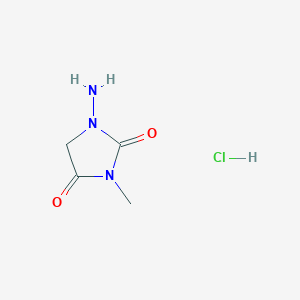

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (also known as 5-ADM) is a versatile compound with a wide range of applications in the field of chemistry, biochemistry, and pharmacology. 5-ADM is a synthetic compound with a unique structure that is capable of exhibiting various biological activities. It has been used extensively in laboratory experiments and clinical studies, and has been found to have a number of potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antiepileptic Potential

Research has demonstrated the synthesis and evaluation of new indole derivatives, including those related to 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride, for antiepileptic activity. These compounds were tested in animal models and showed significant potential in reducing seizure susceptibility through the modulation of brain monoamines such as noradrenaline, dopamine, and serotonin. The compounds showed promising results in terms of both efficacy and neurotoxicity compared to traditional antiepileptic drugs like phenytoin (K. Swathi & M. Sarangapani, 2017); (K. Swathi, G. Rajitha, & M. Sarangapani, 2020).

Antimicrobial Applications

Isatin-derived ligands, closely related to the chemical family of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, were explored for their antimicrobial properties. These studies have highlighted the potential of such derivatives as effective antibacterial and antifungal agents. The research focused on synthesizing new compounds and evaluating their efficacy against various microbial strains, showing enhanced biological activity for metal chelates derived from these ligands compared to their uncomplexed forms (S. Khalid, S. Sumrra, & Z. Chohan, 2020).

Synthesis and Characterization of Derivatives

Studies have also concentrated on the synthesis and characterization of biologically significant derivatives related to 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride. These efforts aim to develop new compounds with potential applications in treating various conditions, including epilepsy, by altering the concentrations of biogenic amines in the brain, indicative of the versatile applicability of these compounds in medical research (K. Swathi & M. Sarangapani, 2017); (K. Swathi, G. Rajitha, & M. Sarangapani, 2020).

Propiedades

IUPAC Name |

5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQTUAMOCGLCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)